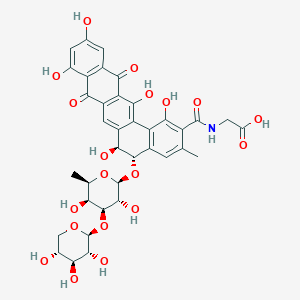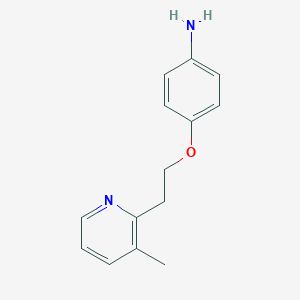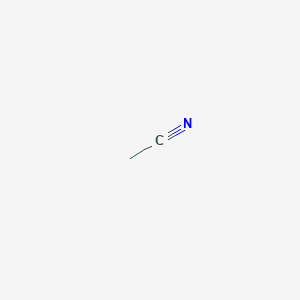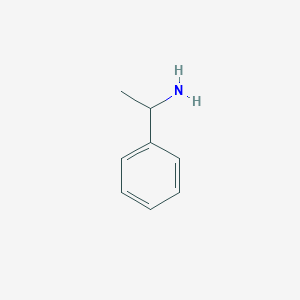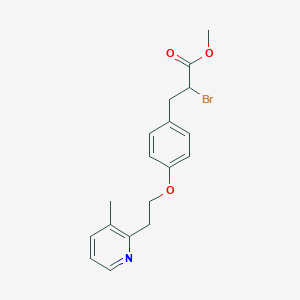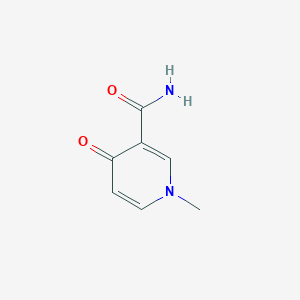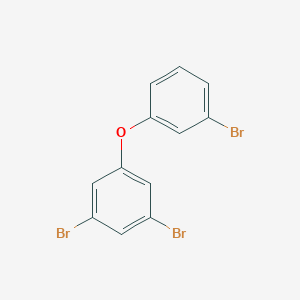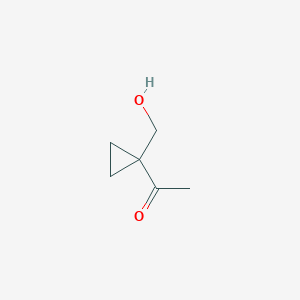
1-(1-Hydroxymethyl-cyclopropyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Hydroxymethyl-cyclopropyl)-ethanone”, also known as “1-Hydroxymethyl Cyclopropyl Acetonitrile”, is a key intermediate in the synthesis of certain pharmaceutical compounds . It has a molecular formula of C6H9NO and a molecular weight of 111.14 . The compound appears as a colorless or light yellow liquid .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition of 3-bromo-neopentyl alcohol in an organic solvent. A reflux reaction is then carried out under the effects of Zn powder and a basic catalyst. After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing. This is followed by suction filtration and solvent recycling through a filtrate to obtain a compound I, 1-bromomethyl cyclopropyl methanol. This compound is then added to the organic solvent, and cyanide is added to carry out a displacement reaction under alkaline conditions. After this reaction is finished, post-processing is carried out to obtain the final product, 1-hydroxymethyl cyclopropyl acetonitrile .Molecular Structure Analysis
The molecular structure of “1-(1-Hydroxymethyl-cyclopropyl)-ethanone” is characterized by a cyclopropyl ring with a hydroxymethyl group and an acetonitrile group attached .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound include a reflux reaction, a displacement reaction, and post-processing .Physical And Chemical Properties Analysis
“1-(1-Hydroxymethyl-cyclopropyl)-ethanone” is a colorless or light yellow liquid . It has a molecular weight of 111.14 and a molecular formula of C6H9NO . Other physical and chemical properties such as density, melting point, boiling point, flash point, and solubility are mentioned in the retrieved sources .Safety And Hazards
Propriétés
IUPAC Name |
1-[1-(hydroxymethyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNGEJJBNRFLJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxymethyl-cyclopropyl)-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

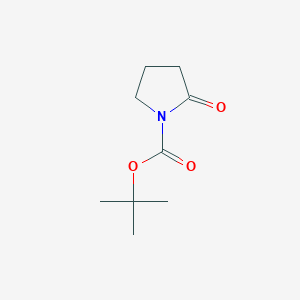
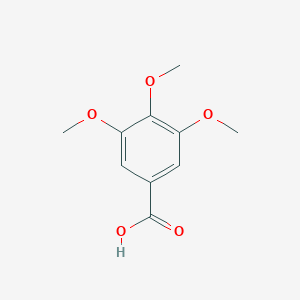
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
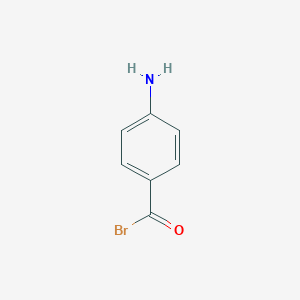
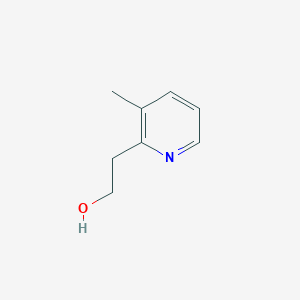
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)

